Compound Description: Metoprolol (1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol) is a widely used beta-blocker medication. It selectively blocks beta-1 adrenergic receptors, primarily in the heart, leading to a reduction in heart rate and blood pressure. [] Metoprolol is primarily used to manage hypertension, angina pectoris, and heart failure. [] Notably, Metoprolol exhibits polymorphic metabolism, with the benzylic hydroxylation significantly favoring the 1'R stereochemistry in both racemic and enantiomeric forms. []
Compound Description: This compound (2) is a key metabolite of metoprolol (1) formed through benzylic hydroxylation. [] Its synthesis involves the asymmetric reduction of a precursor ketone (3). [] The two diastereomers of this metabolite were found to have 1'S,2S and 1'S,2R configurations. []
Compound Description: L-365,260 is a potent and selective antagonist of the cholecystokinin (CCK) B receptor. [] Studies demonstrate that L-365,260 significantly enhances the analgesic effects of endogenous enkephalins, particularly at the spinal level, suggesting a potential therapeutic role in pain management. []
4′-Methylthiopropranolol
Compound Description: This antihypertensive drug, chemically named 1-[(1-Methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, was synthesized and radiolabeled with carbon-14. [] The synthesis started with 1-Naphthol-1-14C, with an overall yield of 33.6% after five recrystallizations. []
Compound Description: This compound, also known as SC-57461A, emerged as a potent inhibitor of Leukotriene A(4) hydrolase (LTA(4) hydrolase) and showed promising oral activity in a mouse ex vivo whole blood LTB(4) production assay. [] It was developed as a potential therapeutic agent for inflammatory diseases where LTB(4) plays a significant role. []
Relevance: This compound highlights a different approach to targeting inflammatory pathways compared to 1-(1-Azepanyl)-3-[3-({[3-(methylthio)propyl)amino}methyl)phenoxy]-2-propanol. Instead of directly influencing adrenergic receptors, it focuses on inhibiting the LTA(4) hydrolase, an enzyme crucial for the formation of the proinflammatory mediator LTB(4). [] This suggests exploring alternative therapeutic strategies targeting specific enzymes involved in inflammatory cascades.
Compound Description: Compound 5c exhibits high potency as a non-imidazole histamine H3 receptor antagonist (pA2 = 8.47 ± 0.05). [] It incorporates a 4-hydroxypiperidine core, a conformationally restricted analog of the 3-amino-1-propanol moiety commonly found in non-imidazole H3 ligands. []
Compound Description: This compound (5d) represents another potent non-imidazole histamine H3 receptor antagonist with a pA2 value of 8.15 ± 0.07. [] Similar to compound 5c, it also incorporates the 4-hydroxypiperidine core as a restricted analog of 3-amino-1-propanol, suggesting a favorable structure for H3 receptor antagonism. []
Compound Description: This compound, 6a, is a flexible analog of compound 7, derived by replacing the 4-hydroxypiperidine moiety with a 3-(methylamino)propyloxy chain. [] It exhibits a pA2 value of 8.02, demonstrating high potency as an antagonist of the H3 histamine receptor. []
Compound Description: Compound 6b, similar to 6a, is a flexible analog of a 4-hydroxypiperidine-containing compound, but with a pA2 of 6.23, it displays significantly lower potency as an antagonist of the H3 histamine receptor. [] This difference in activity compared to 6a highlights the importance of the specific substituents on the phenoxy ring for optimal H3 receptor interaction. []
Compound Description: Synthesized through a multi-step process involving Williamson, esterification, and Sonogashina reactions, this compound is characterized by its unique structure incorporating a p-methoxyphenylethynyl group. [] The synthesis highlights the influence of reactant dosage and catalyst choice on the final product yield. []
Compound Description: This quinoline–benzimidazole hybrid (9c) is characterized by a triazole-methyl-phenoxy linker and was evaluated for its antiproliferative activity against various cell lines. [] Notably, it displayed varying effects on tumor cell growth depending on the cell line and dose, with IC50 values ranging from 0.2 to >100 µM. []
Compound Description: Compound 10e, another quinoline–benzimidazole hybrid, features a bromine atom at the C-2 position of the phenoxy core and a triazole-methyl-phenoxy linker. [] It exhibited cell cycle arrest in lymphoma cells (HuT78) and displayed varied antiproliferative activity against different tumor cell lines. []
Compound Description: Compound 14e is a quinoline–benzimidazole hybrid with a unique triazole-ethylamine-phenoxy linker, exhibiting potent and selective inhibition of lymphoma cell line growth. [] Notably, it displayed the highest binding energy (-140.44 kcal/mol) when docked to the TAO2 kinase domain. []
Compound Description: This compound (15e) is a brominated analog of 14e, featuring a bromine atom on the phenoxy core. [] Similar to 14e, it also exhibited antiproliferative activity, demonstrating the potential of halogenation in modulating biological activity within this series of quinoline–benzimidazole hybrids. []
Bisoprolol
Compound Description: Bisoprolol [1-(4-{[2-(Isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol hemifumarate] is a highly selective beta-1 adrenoceptor antagonist, lacking intrinsic sympathomimetic activity and with low to moderate local anesthetic activity. [] It has a high affinity for beta-1 receptors in the heart and kidneys while exhibiting minimal binding to beta-2 receptors in blood vessels, bronchi, liver, and skeletal muscle. []
Compound Description: Loxtidine is a drug whose metabolism exhibits significant species-dependent variations, as observed in rat, dog, and human hepatocyte models. [] This underscores the importance of considering species differences when evaluating the metabolic profile and pharmacokinetic parameters of drug candidates. []
Compound Description: CP-060 is a novel calcium antagonist exhibiting a unique combination of activities, including calcium overload inhibition and antioxidant properties. [] It effectively inhibits calcium influx and protects against lipid peroxidation, suggesting potential therapeutic applications for conditions involving calcium dysregulation and oxidative stress. [] The (-) enantiomer of CP-060 displays greater potency as a calcium antagonist compared to the (+) enantiomer. []
Compound Description: ZD 7114 is a selective β3-adrenoceptor agonist that induces potent, concentration-dependent relaxation in the lower esophageal sphincter (LES) smooth muscle. [] This effect is directly mediated by smooth muscle relaxation and is not dependent on neuronal activation. []
Compound Description: BRL 37344 is a β3-adrenoceptor agonist that, when administered intracranially, enhances memory consolidation in day-old chicks. [] Notably, its effects appear to involve both β3- and β2-adrenoceptors, depending on the dosage. [] This suggests that BRL 37344 might interact with multiple β-adrenoceptor subtypes to exert its effects on memory.
Compound Description: This series of compounds, designed as fluconazole analogs, incorporates a 1,2,3-triazole group and exhibits potent antifungal activity. [] Molecular docking studies suggest that these compounds target the active site of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for fungal cell wall synthesis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.